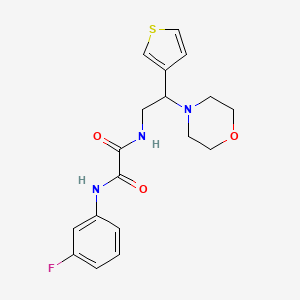
Tetramethylammonium trifluoromethanethiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethylammonium trifluoromethanethiolate is a chemical compound with the molecular formula C5H12F3NS and a molecular weight of 175.22 g/mol . It is known for its unique properties and applications in various fields of scientific research, particularly in organic synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetramethylammonium trifluoromethanethiolate can be synthesized from a solution of trimethylsilyl trifluoromethanesulfonate (Ruppert–Prakash reagent) and elemental sulfur in dry tetrahydrofuran at -78°C. The addition of anhydrous tetramethylammonium fluoride to this solution, followed by slow warming to room temperature overnight, results in the formation of a yellow to white solid. This solid is then recrystallized from acetonitrile to afford a white crystalline product with an isolated yield of 85-90% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tetramethylammonium trifluoromethanethiolate undergoes various types of chemical reactions, including:
Substitution Reactions: It is used for the direct trifluoromethylthiolation of aryl iodides, bromides, chlorides, triflates, and nonaflates.
Formation of Thiocarbamoyl Fluorides: When reacted with secondary amines, it forms thiocarbamoyl fluorides in excellent yields.
Common Reagents and Conditions
Nickel Catalysts: Nickel-based catalysts such as nickel(0) cyclooctadiene complex are commonly used in the trifluoromethylthiolation reactions.
Solvents: Tetrahydrofuran and acetonitrile are frequently used as solvents in these reactions.
Major Products
The major products formed from these reactions include trifluoromethylthiolated aryl compounds and thiocarbamoyl fluorides .
Aplicaciones Científicas De Investigación
Tetramethylammonium trifluoromethanethiolate has several applications in scientific research:
Organic Synthesis: It is a valuable reagent for introducing trifluoromethylthio groups into organic molecules, which can enhance the biological activity and stability of pharmaceuticals.
Catalysis: It is used in catalytic processes for the functionalization of aryl and vinyl compounds.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of tetramethylammonium trifluoromethanethiolate involves the transfer of the trifluoromethylthio group to the target molecule. This process is facilitated by the presence of a suitable catalyst, such as a nickel complex, which activates the substrate and promotes the formation of the desired product . The molecular targets and pathways involved in these reactions are primarily related to the activation of aryl and vinyl halides and triflates .
Comparación Con Compuestos Similares
Similar Compounds
- Tetramethylammonium fluoride
- Tetramethylammonium chloride
- Tetramethylammonium bromide
Uniqueness
Tetramethylammonium trifluoromethanethiolate is unique due to its ability to introduce the trifluoromethylthio group into organic molecules, a feature not commonly found in other tetramethylammonium salts. This property makes it particularly valuable in the synthesis of pharmaceuticals and advanced materials .
Propiedades
IUPAC Name |
tetramethylazanium;trifluoromethanethiolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.CHF3S/c1-5(2,3)4;2-1(3,4)5/h1-4H3;5H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTONLRVDOIFITJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.C(F)(F)(F)[S-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515823-30-0 |
Source


|
| Record name | Tetramethylammonium (trifluoromethyl)sulfanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2980275.png)
![2-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide](/img/structure/B2980277.png)
![methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate](/img/structure/B2980279.png)
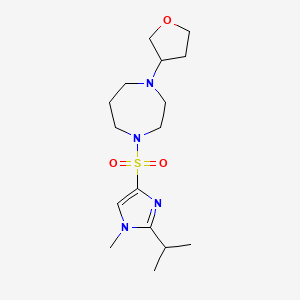
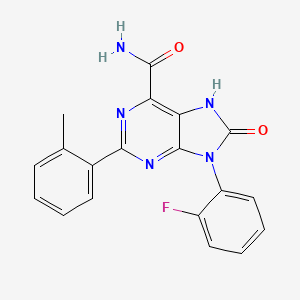
![7-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzofuran-2-carboxamide](/img/structure/B2980285.png)
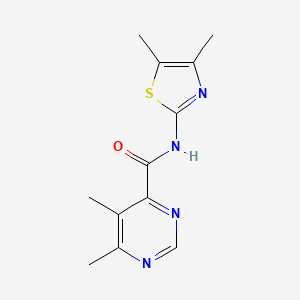

![6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2980290.png)

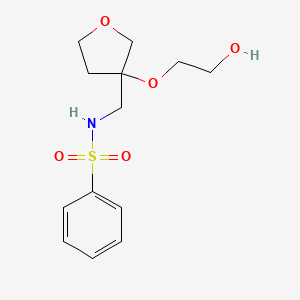
![4-cyano-N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2980295.png)
